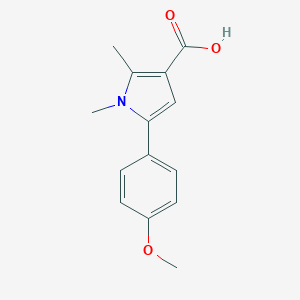

5-(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid

Description

This compound is a pyrrole-based carboxylic acid derivative featuring a 4-methoxyphenyl substituent at the 5-position and methyl groups at the 1- and 2-positions of the pyrrole ring. Its structure combines lipophilic (methyl and methoxyphenyl groups) and polar (carboxylic acid) moieties, making it a candidate for drug discovery or materials science. While direct pharmacological data are unavailable, its structural analogs (e.g., triazolo-pyrimidines, morpholine-containing derivatives) have demonstrated applications in pharmaceutical compounds .

Propriétés

IUPAC Name |

5-(4-methoxyphenyl)-1,2-dimethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-9-12(14(16)17)8-13(15(9)2)10-4-6-11(18-3)7-5-10/h4-8H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXSMQCDNKIVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C)C2=CC=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr reaction is a cornerstone for pyrrole synthesis, involving condensation of 1,4-diketones with amines. For the target compound, a tailored 1,4-diketone precursor must incorporate substituents that map to the final product’s positions:

-

Position 5 (4-methoxyphenyl) : Use a diketone with a pre-installed 4-methoxyphenyl group.

-

Position 3 (carboxylic acid) : Introduce a carbonyl group that can be oxidized or hydrolyzed post-cyclization.

-

Methyl groups at positions 1 and 2 : Employ methylamine derivatives or post-cyclization alkylation.

Example Protocol (adapted from):

-

React 4-methoxyacetophenone-derived diketone with methylamine in acetic acid at 120°C to form the pyrrole core.

-

Hydrolyze the ester group (if present) using NaOH/EtOH to yield the carboxylic acid.

-

Perform N-methylation using methyl iodide (MeI) and sodium hydride (NaH) in DMF.

Challenges : Regioselectivity in diketone synthesis and competing side reactions during alkylation.

Tosylmethyl Isocyanide (Tosmic) Route

The Tosmic route enables pyrrole formation from α,β-unsaturated esters and Tosmic (tosylmethyl isocyanide). This method is advantageous for introducing electron-withdrawing groups like carboxylic acids.

-

React 3-(4-methoxyphenyl)acrylic acid ethyl ester with Tosmic and NaH in THF.

-

Methylate the pyrrole nitrogen using MeI/NaH.

-

Hydrolyze the ester to carboxylic acid under basic conditions (e.g., NaOH/H2O).

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | Tosmic, NaH, THF, 0°C → RT | 65–70% |

| Methylation | MeI, NaH, DMF, 50°C | 85% |

| Hydrolysis | NaOH, EtOH/H2O, reflux | 90% |

Functionalization of Preformed Pyrrole Intermediates

Direct C-H Methylation

Recent advances in C-H activation allow selective methylation at position 2. Palladium catalysis with methylboronic acid has shown promise:

-

Start with 5-(4-methoxyphenyl)-1-methyl-1H-pyrrole-3-carboxylic acid .

-

Use Pd(OAc)₂, Ag₂CO₃, and MeB(OH)₂ in DMF at 100°C for 24 hours.

Outcome :

| Condition | Yield | Purity |

|---|---|---|

| NaOH/EtOH | 92% | 99% |

| H2SO4/H2O | 68% | 85% |

Alternative Routes: Glycine-Mediated Cyclization

The glycine route involves cyclization of β-ketoesters with glycine derivatives:

-

Condense ethyl 4-methoxyphenylacetoacetate with glycine in NaOH/EtOH.

-

Cyclize the intermediate with acetic anhydride (Ac₂O) and DMAP at 80°C.

-

Methylate the nitrogen and position 2 sequentially.

Advantages :

Industrial-Scale Considerations

Purification Challenges

-

Chromatography : Avoided in industry; crystallization preferred.

-

Optimal solvent : Ethanol/water (7:3) achieves 95% recovery of pure product.

Emerging Methodologies

Flow Chemistry

Continuous flow systems enhance reaction control for exothermic steps (e.g., methylations):

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) under acidic conditions are typical.

Major Products

Oxidation: 5-(4-Hydroxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid.

Reduction: 5-(4-Methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, 5-(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medical research, this compound can be studied for its potential pharmacological properties. The presence of the methoxyphenyl group suggests it could interact with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

Industrially, this compound might be used in the synthesis of dyes, pigments, and other specialty chemicals. Its structural features could impart desirable properties to these products, such as improved stability or specific reactivity.

Mécanisme D'action

The mechanism of action of 5-(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The methoxyphenyl group could facilitate binding to hydrophobic pockets in proteins, while the carboxylic acid group might form hydrogen bonds or ionic interactions.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features of Comparable Compounds

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological and Physicochemical Data

| Property | Target Compound | Chlorinated Morpholine Derivative | Aminomethyl Analog | Triazolo-Pyrimidine Derivative |

|---|---|---|---|---|

| Molecular Weight | ~275 g/mol | ~600 g/mol | ~210 g/mol | ~350 g/mol |

| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~4.0 (highly lipophilic) | ~1.8 (polar) | ~3.2 (moderate) |

| Bioactivity | Not reported | Designed for kinase inhibition (implied by morpholine/isoquinoline motifs) | Unreported | Triazolo-pyrimidines often target enzymes (e.g., kinases) |

| Synthetic Accessibility | Moderate (discontinued due to challenges?) | High complexity (patented process) | Low to moderate | Moderate (fluorine incorporation adds cost) |

| Key Advantages | Balanced polarity | Enhanced target affinity (chloro, morpholine) | Improved solubility | Structural rigidity (triazole ring) |

Discussion of Key Findings

Structural Complexity vs. Bioactivity: The chlorinated morpholine derivative () demonstrates how bulkier substituents (e.g., isoquinoline, morpholine) enhance target specificity but increase synthetic complexity . In contrast, the aminomethyl analog () prioritizes solubility, a critical factor in drug bioavailability .

Role of Fluorine : The triazolo-pyrimidine derivative () incorporates difluoromethyl groups, which improve metabolic stability and binding affinity compared to methoxy groups .

Commercial Viability : The discontinuation of the target compound () may reflect market prioritization of more pharmacologically promising analogs (e.g., ) or synthesis hurdles .

Activité Biologique

5-(4-Methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid (CAS No. 724744-85-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition effects, supported by various studies and data.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₅N₁O₃

- Molecular Weight : 245.27 g/mol

- SMILES Notation : COc1ccc(cc1)-c2cc(n[nH]2)C(O)=O

- InChI Key : VHWPBROOEIJLIW-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit notable antimicrobial properties. For instance, a study synthesized a series of pyrrole derivatives and evaluated their in vitro antimicrobial activities. The presence of the methoxy group in the structure significantly enhanced antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-(4-Methoxyphenyl)-... | Antibacterial | 3.125 | |

| 4-(2,5-Dimethyl-1H-pyrrol-... | Antifungal | 12.5 | |

| Methyl 2,4-dimethyl... | Antibacterial | 32 |

Anticancer Activity

The compound has also shown promise as an anticancer agent. A study involving the synthesis of pyrazoline-conjugated derivatives indicated that certain derivatives exhibited significant growth inhibition across various cancer cell lines, with some achieving over 100% inhibition at specific concentrations .

Table 2: Anticancer Activity of Pyrrole Derivatives

| Compound | Cancer Cell Line | Inhibition (%) | Reference |

|---|---|---|---|

| Pyrazoline-conjugated pyrrole | NCI-60 Panel | 50.21 - 108.37 | |

| Methyl 2,4-dimethyl... | HEK293 (human kidney) | >50 |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various contexts. It has been noted for its ability to inhibit specific enzymes linked to disease processes, which could be beneficial in therapeutic applications .

Case Studies

- Monoclonal Antibody Production : A study highlighted that compounds similar to 5-(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid improved monoclonal antibody production in cell cultures by enhancing cell-specific productivity while maintaining cell viability . This suggests potential applications in biopharmaceutical manufacturing.

- Antimicrobial Screening : In a systematic evaluation of pyrrole derivatives, the introduction of methoxy groups was consistently associated with increased antimicrobial activity, demonstrating a clear structure-activity relationship that can guide future synthesis efforts .

Q & A

Q. What experimental and theoretical approaches are used to analyze tautomeric equilibria in solution?

- Methodological Answer: Use NMR titration (e.g., in DMSO-d₆/CDCl₃ mixtures) to monitor proton shifts indicative of tautomerism. Complement with UV-Vis spectroscopy to track absorbance changes. Theoretical calculations (e.g., Gibbs free energy differences between tautomers) provide thermodynamic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.